PROTAC MDM2 Degrader-3

Descripción general

Descripción

PROTAC Degradador de MDM2-3 es un compuesto que aprovecha la tecnología de quimera de direccionamiento de proteólisis para degradar la proteína del minuto doble 2 del ratón. Este compuesto consiste en un inhibidor de minuto doble 2 del ratón altamente efectivo, un enlace y el ligando del minuto doble 2 del ratón para la ligasa de ubiquitina E3 . La proteína del minuto doble 2 del ratón es una ligasa E3 oncogénica que degrada eficazmente el supresor tumoral p53 . Al dirigirse y degradar el minuto doble 2 del ratón, PROTAC Degradador de MDM2-3 tiene como objetivo restaurar la actividad supresora tumoral de p53, convirtiéndolo en un candidato prometedor para la terapia del cáncer .

Métodos De Preparación

La síntesis de PROTAC Degradador de MDM2-3 implica varios pasos:

Síntesis del inhibidor de minuto doble 2 del ratón: El inhibidor se sintetiza a través de una serie de reacciones orgánicas, incluyendo condensación, ciclización y modificaciones de grupos funcionales.

Unión del enlace: El inhibidor sintetizado se une entonces a una molécula de enlace a través de una reacción de acoplamiento. La elección del enlace es crucial para la estabilidad y eficacia del compuesto final.

Unión del ligando de la ligasa E3: El paso final implica la unión del ligando de la ligasa E3 al complejo inhibidor-enlace.

Los métodos de producción industrial para PROTAC Degradador de MDM2-3 todavía están en desarrollo, pero generalmente siguen las mismas rutas sintéticas con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

PROTAC Degradador de MDM2-3 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos funcionales del inhibidor y el enlace.

Reducción: Las reacciones de reducción pueden ocurrir en los mismos sitios que la oxidación, dependiendo de las condiciones de reacción.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles. Los principales productos formados a partir de estas reacciones son los compuestos intermedios que finalmente conducen a la molécula final de PROTAC Degradador de MDM2-3 .

Aplicaciones Científicas De Investigación

PROTAC Degradador de MDM2-3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la eficacia de la tecnología de quimera de direccionamiento de proteólisis en la degradación de proteínas específicas.

Biología: Los investigadores lo utilizan para investigar el papel del minuto doble 2 del ratón en los procesos celulares y su interacción con p53.

Mecanismo De Acción

PROTAC Degradador de MDM2-3 ejerce sus efectos induciendo la degradación de la proteína del minuto doble 2 del ratón. El compuesto se une tanto al minuto doble 2 del ratón como a una ligasa de ubiquitina E3, acercándolos. Esta interacción facilita la ubiquitinación del minuto doble 2 del ratón, marcandolo para su degradación por el proteosoma. Como resultado, los niveles de minuto doble 2 del ratón disminuyen, lo que lleva a la estabilización y activación de p53. Esta activación de p53 desencadena el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

PROTAC Degradador de MDM2-3 es único en su capacidad de dirigirse y degradar eficazmente el minuto doble 2 del ratón. Los compuestos similares incluyen:

Estos compuestos resaltan la versatilidad y el potencial de la tecnología de quimera de direccionamiento de proteólisis en el desarrollo de terapias contra el cáncer dirigidas.

Actividad Biológica

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. Among these, PROTAC MDM2 Degrader-3 has emerged as a significant compound due to its ability to selectively degrade the MDM2 protein, which is a critical negative regulator of the p53 tumor suppressor. The biological activity of this compound is vital in the context of cancer therapy, particularly for tumors with dysfunctional p53 pathways.

The mechanism by which this compound operates involves the recruitment of the MDM2 E3 ubiquitin ligase to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins. This process not only reduces MDM2 levels but also stabilizes p53, allowing it to exert its tumor-suppressive functions.

Key Mechanisms:

- MDM2 Binding : PROTACs like MDM2 Degrader-3 bind to the p53-binding site on MDM2, inhibiting its interaction with p53 and promoting degradation.

- Ubiquitination : The compound recruits E3 ligases (e.g., VHL or CRBN) to ubiquitinate MDM2, marking it for degradation.

- p53 Stabilization : As MDM2 levels decrease, p53 is stabilized, leading to enhanced transcriptional activity that can induce cell cycle arrest or apoptosis in cancer cells.

In Vitro Studies

Research indicates that this compound exhibits potent anti-cancer activity across various cancer cell lines, particularly those with wild-type p53. For instance, studies have shown that this compound can effectively induce apoptosis in triple-negative breast cancer (TNBC) cells that have lost p53 function.

Table 1: Summary of Biological Activity in Cancer Cell Lines

| Cell Line | p53 Status | IC50 (nM) | Effect |

|---|---|---|---|

| TNBC (e.g., MDA-MB-231) | Mutant | 63 ± 3 | Induces apoptosis |

| Leukemia (RS4;11) | Wild-type | 35 | Complete tumor regression |

| NSCLC (A549) | Wild-type | 24.6 | Significant growth inhibition |

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound leads to significant tumor regression and improved survival rates compared to traditional MDM2 inhibitors.

Case Studies

- Triple-Negative Breast Cancer : A study highlighted that treatment with this compound resulted in apoptosis in TNBC cells and showed superior efficacy compared to existing therapies.

- Acute Leukemias : In models of acute leukemia, administration of this compound led to a marked reduction in tumor burden, showcasing its potential as a therapeutic agent in hematological malignancies.

Structural Insights

The design of this compound incorporates key structural elements that enhance its binding affinity and degradation capability. The compound typically features:

- A ligand for MDM2 that ensures high specificity.

- A linker that connects the ligand to an E3 ligase recruiter.

- Modifications that improve pharmacokinetic properties and cellular uptake.

Table 2: Structural Characteristics of PROTAC MDM2 Degraders

| Compound | MDM2 Ligand | E3 Ligase Recruiter | Linker Type |

|---|---|---|---|

| This compound | Nutlin-based | VHL | PEG-based |

| MD-224 | MI-1061 | CRBN | Aliphatic linker |

Propiedades

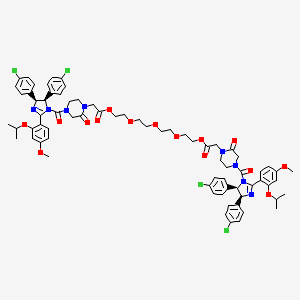

IUPAC Name |

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKJSNYFPFODX-PINBWVOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78Cl4N8O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.